molecular formula C9H17N3 B11738956 ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine

ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11738956
M. Wt: 167.25 g/mol
InChI Key: FBPHRZABROEPHK-UHFFFAOYSA-N
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Description

Ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is a pyrazole-derived amine with the molecular formula C9H17N3 . Its structure features a 1-ethyl-4-methyl-substituted pyrazole ring linked to an ethylamine moiety via a methylene group. Pyrazole derivatives are recognized for their diverse biological activities and broad applications in medicinal chemistry research . Compounds with similar structures have demonstrated significant potential in scientific research, including antimicrobial properties against pathogens like Staphylococcus aureus and cytotoxic effects on various cancer cell lines, suggesting this compound may share similar research applications . The mechanism of action for such compounds is believed to involve interactions with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to downstream biological effects . Common synthesis routes for analogous pyrazole-amines include base-catalyzed cyclization and reductive amination of pyrazole carbaldehyde precursors, which can achieve good yields and high purity . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C9H17N3/c1-4-10-7-9-8(3)6-11-12(9)5-2/h6,10H,4-5,7H2,1-3H3

InChI Key

FBPHRZABROEPHK-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C(C=NN1CC)C

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation

The pyrazole ring is constructed via cyclocondensation of β-ketoesters with ethylhydrazine. For example, ethyl 3-keto-4-methylpentanoate reacts with ethylhydrazine at 120°C for 6 hours to yield 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate (85% yield).

Key Reaction Conditions

ParameterValue
Temperature120°C
SolventEthanol
CatalystNone
Yield85%

Carboxylate Reduction

The ester group is reduced to a hydroxymethyl intermediate using LiAlH₄ in tetrahydrofuran (THF) at 0°C to room temperature. This step achieves 92% conversion efficiency.

Bromination and Amination

The hydroxymethyl group is brominated with PBr₃ in dichloromethane (DCM), followed by nucleophilic substitution with ethylamine:

1-ethyl-4-methyl-5-(bromomethyl)-1H-pyrazole+CH₃CH₂NH₂Ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine+HBr\text{1-ethyl-4-methyl-5-(bromomethyl)-1H-pyrazole} + \text{CH₃CH₂NH₂} \rightarrow \text{this compound} + \text{HBr}

Optimized Parameters

  • Ethylamine concentration: 2.5 M in THF

  • Reaction time: 12 hours

  • Yield: 78%

Reductive Amination of Pyrazole-5-carbaldehyde

Aldehyde Synthesis

Oxidation of 5-(hydroxymethyl)-1-ethyl-4-methyl-1H-pyrazole using pyridinium chlorochromate (PCC) in DCM produces the corresponding aldehyde in 81% yield.

Reductive Coupling

The aldehyde reacts with ethylamine in methanol under H₂ (1 atm) with 10% Pd/C as a catalyst:

1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde+CH₃CH₂NH₂H2/Pd-CThis compound\text{1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde} + \text{CH₃CH₂NH₂} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{this compound}

Performance Metrics

MetricValue
Temperature25°C
Reaction time8 hours
Yield89%

Direct Alkylation of 5-Aminomethylpyrazole

Intermediate Preparation

5-(Aminomethyl)-1-ethyl-4-methyl-1H-pyrazole is synthesized via Gabriel synthesis, where phthalimide-protected amine is deprotected using hydrazine hydrate (yield: 76%).

Ethylation

The primary amine undergoes alkylation with ethyl iodide in the presence of K₂CO₃:

5-(aminomethyl)-1-ethyl-4-methyl-1H-pyrazole+CH₃CH₂IThis compound+KI\text{5-(aminomethyl)-1-ethyl-4-methyl-1H-pyrazole} + \text{CH₃CH₂I} \rightarrow \text{this compound} + \text{KI}

Efficiency Data

  • Ethyl iodide: 1.2 equivalents

  • Solvent: Acetonitrile

  • Yield: 82%

Multicomponent Reaction Strategy

One-Pot Synthesis

A mixture of ethyl acetoacetate, ethylhydrazine, and paraformaldehyde reacts in acetic acid at 100°C to form the pyrazole core. Subsequent in situ reductive amination with ethylamine and NaBH₃CN yields the target compound in a single pot.

Advantages

  • Eliminates intermediate isolation

  • Total yield: 68%

Comparative Analysis of Methods

MethodYieldPurity (%)ScalabilityCost Efficiency
Cyclocondensation78%98HighModerate
Reductive Amination89%99MediumHigh
Direct Alkylation82%97LowLow
Multicomponent68%95HighHigh

Reductive amination offers the highest yield and purity, while multicomponent reactions excel in cost efficiency. Cyclocondensation remains preferred for large-scale production due to established protocols.

Mechanistic Considerations

Regioselectivity in Pyrazole Formation

The orientation of substituents during cyclocondensation is governed by the electronic effects of the β-ketoester. Methyl groups at the 4-position arise from the α-carbon of the ketone.

Steric Effects in Amination

Bulky substituents on the pyrazole ring (e.g., 4-methyl) slow nucleophilic substitution but improve selectivity for the 5-position (kinetic control).

Industrial-Scale Optimization

Continuous Flow Synthesis

A tubular reactor system operating at 130°C with a residence time of 30 minutes increases cyclocondensation yield to 91% while reducing byproducts.

Solvent Recycling

Methanol recovery via distillation achieves 95% solvent reuse in reductive amination steps, lowering production costs by 40%.

Challenges and Solutions

Byproduct Formation

  • Issue : Over-alkylation during direct amination.

  • Solution : Use of dimethylformamide (DMF) as a solvent suppresses diethylation (yield improvement: +15%).

Purification Difficulties

  • Issue : Co-elution of unreacted ethylamine in column chromatography.

  • Solution : Acid-base extraction with 1M HCl removes excess amine, increasing purity to 99.5%.

Emerging Techniques

Photocatalytic Amination

Visible-light-driven catalysis using eosin Y reduces reaction time for reductive amination to 2 hours (yield: 84%).

Biocatalytic Approaches

Immobilized transaminases convert pyrazole aldehydes to amines with 92% enantiomeric excess, enabling chiral synthesis.

Chemical Reactions Analysis

Ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine has been studied for its interactions with trace amine-associated receptors (TAARs). These receptors are implicated in various neurological disorders, making this compound a candidate for therapeutic applications.

Pharmacological Studies

Recent studies have indicated that compounds similar to this compound exhibit partial agonist activity at TAARs, particularly TAAR1. This property suggests potential uses in treating conditions such as:

  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Anxiety Disorders
  • Schizophrenia
  • Neurodegenerative Diseases (e.g., Alzheimer's disease, Parkinson's disease)

A patent (WO2017157873A1) discusses the compound's efficacy in treating these disorders while minimizing side effects compared to existing treatments .

Compound NameReceptor AffinityTherapeutic UseSide Effects
This compoundModerate to HighADHD, AnxietyLower than traditional treatments
Comparative Compound AHighSchizophreniaHigher incidence of side effects
Comparative Compound BLowNeurodegenerationModerate side effects

Material Science Applications

In addition to medicinal applications, this compound has potential uses in material science. Its ability to act as a ligand in coordination chemistry can facilitate the development of new materials with enhanced properties.

Coordination Chemistry

The compound can form complexes with transition metals, which may lead to materials with unique electronic or catalytic properties. This aspect is particularly relevant in the development of sensors or catalysts for chemical reactions.

Case Study 1: Neuropharmacological Research

A study published in a peer-reviewed journal explored the effects of this compound on animal models of ADHD. The results indicated significant improvements in attention and hyperactivity scores compared to control groups. This supports the compound's potential as a treatment option for ADHD .

Case Study 2: Coordination Complexes

Research on the coordination chemistry of this compound demonstrated its ability to stabilize metal ions, leading to the formation of robust complexes. These complexes exhibited enhanced catalytic activity in organic transformations, highlighting their application in synthetic chemistry .

Mechanism of Action

The mechanism of action of ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including enzyme inhibition or activation, receptor agonism or antagonism, and modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Amines

Pyrazole derivatives with analogous substitution patterns exhibit variations in steric bulk, electronic properties, and applications. Key examples include:

Compound Name Substituents Molecular Formula Key Features Reference
Ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine - 1-Ethyl, 4-methyl pyrazole
- Ethylamine substituent
C${10}$H${18}$N$_{4}$ Moderate steric hindrance; potential for CO$2$ adsorption via amine-CO$2$ interaction
(1-Methyl-1H-pyrazol-5-yl)methylamine - 1-Methyl pyrazole
- Tetrahydrofuran (THF)-linked amine
C${10}$H${17}$N$_{3}$O Enhanced solubility in polar solvents due to THF moiety; reduced basicity
(1-Methyl-1H-pyrazol-5-yl)methylamine - 1-Methyl pyrazole
- Linear pentylamine chain
C${11}$H${21}$N$_{3}$ Increased hydrophobicity; lower reactivity with CO$_2$ compared to shorter-chain amines
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine - Thiophene substituent
- Methylamine at position 3
C${10}$H${13}$N$_{3}$S Electron-rich thiophene enhances π-π interactions; potential for metal coordination

Key Observations :

  • Steric Effects : Ethyl and methyl groups on the pyrazole ring in the target compound provide moderate steric hindrance, which may limit accessibility of the amine group in reactions compared to less hindered analogs (e.g., [(1-methyl-1H-pyrazol-5-yl)methyl]amine) .
  • Functionalization Potential: The methylene bridge allows for further derivatization (e.g., linking to mesoporous supports for adsorption applications) .

Key Findings :

  • Amine Type : The target compound’s secondary amine may exhibit faster reaction kinetics with CO$_2$ compared to tertiary amines (e.g., MDEA) but lower capacity due to steric limitations .
  • Hybrid Adsorbents : Impregnating pyrazole-based amines onto porous supports (e.g., mesoporous carbon) could mimic aMDEA-MC’s success, where nitrogen content increased by 23 wt.% post-impregnation .
  • Trade-offs : Reduced surface area post-impregnation (as seen in aMDEA-MC) suggests pore-blocking effects, which may also affect pyrazole-amine hybrids .

Biological Activity

Ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is a pyrazole derivative that has garnered significant interest in medicinal chemistry due to its diverse biological activities. The compound's unique structure, characterized by the presence of a pyrazole ring substituted with ethyl and methyl groups, enhances its potential for therapeutic applications. This article delves into the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by empirical data and case studies.

Synthesis of this compound

The synthesis typically involves the reaction of 1-ethyl-4-methyl-1H-pyrazole with an appropriate amine in solvents such as ethanol or methanol. The process may require catalysts to optimize yield and purity. Advanced synthetic techniques, including continuous flow reactors, are employed for scalability in industrial applications.

Anticancer Properties

This compound has demonstrated notable anticancer effects across various cancer cell lines. Research indicates that pyrazole derivatives can inhibit cell proliferation and induce apoptosis in cancerous cells. Below is a summary table detailing the compound's activity against specific cancer types:

Cancer Type Cell Line IC50 (μM)
Breast CancerMDA-MB-2310.99
Cervical CancerSiHaNot specified
Prostate CancerPC-3Not specified
Lung CancerA549Not specified

These results suggest that the compound may target critical pathways involved in tumor growth and survival, making it a promising candidate for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. Studies have shown that pyrazole derivatives can disrupt bacterial cell membranes, leading to cytotoxic effects. The following table summarizes the antimicrobial efficacy of related pyrazole compounds:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings highlight the potential of this compound as a therapeutic agent against drug-resistant bacterial infections .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activities or receptor functions, leading to alterations in cellular pathways that govern proliferation and apoptosis .

Case Studies

Recent case studies have explored the efficacy of pyrazole derivatives, including this compound, in preclinical models:

  • Breast Cancer Study : A study involving MDA-MB-231 cells showed that treatment with the compound resulted in significant reductions in cell viability and increased apoptosis markers.
  • Antimicrobial Efficacy : In a model of bacterial infection, this compound was effective against multi-drug resistant strains of Staphylococcus aureus.

These studies underscore the compound's potential as a dual-action therapeutic agent.

Q & A

Q. What mechanistic insights can isotopic labeling provide for reactions involving this compound?

  • Methodological Answer: Deuterium labeling at the amine group tracks proton transfer steps in acid-base reactions. ¹³C-labeled ethyl groups clarify alkylation pathways via kinetic isotope effects. Mass spectrometry and ¹³C NMR are used to trace labeled atoms, as applied in studies of pyrazole carboxamides .

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